Cas no 872880-10-9 (3-(dibenzylamino)-2-fluoropropan-1-ol)

3-(dibenzylamino)-2-fluoropropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-Propanol, 3-[bis(phenylmethyl)amino]-2-fluoro-
- 3-(dibenzylamino)-2-fluoropropan-1-ol
- 872880-10-9
- (2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol
- SCHEMBL13657504
-
- インチ: InChI=1S/C17H20FNO/c18-17(14-20)13-19(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,17,20H,11-14H2
- InChIKey: KPELUVFYFBYKOB-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CO)F
計算された属性
- 精确分子量: 273.15289242Da
- 同位素质量: 273.15289242Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 7
- 複雑さ: 229
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- XLogP3: 3
3-(dibenzylamino)-2-fluoropropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-321758-1.0g |
3-(dibenzylamino)-2-fluoropropan-1-ol |
872880-10-9 | 1.0g |
$0.0 | 2023-02-24 | ||
Enamine | EN300-321758-1g |
3-(dibenzylamino)-2-fluoropropan-1-ol |
872880-10-9 | 1g |
$0.0 | 2023-09-04 |
3-(dibenzylamino)-2-fluoropropan-1-ol 関連文献
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3-(dibenzylamino)-2-fluoropropan-1-olに関する追加情報
Introduction to 3-(dibenzylamino)-2-fluoropropan-1-ol (CAS No. 872880-10-9)
3-(dibenzylamino)-2-fluoropropan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 872880-10-9, is a fluorinated organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a unique structural motif with a fluorine atom and dibenzylamino substituent, presents intriguing possibilities for its application in medicinal chemistry and material science. The presence of a fluorine atom in particular is noteworthy, as fluorine-containing molecules often exhibit enhanced metabolic stability, bioavailability, and binding affinity, making them valuable candidates for drug development.
The molecular structure of 3-(dibenzylamino)-2-fluoropropan-1-ol consists of a propan-1-ol backbone substituted with a dibenzylamino group at the second carbon and a fluorine atom at the second position. This configuration suggests potential interactions with biological targets, including enzymes and receptors, which are critical for modulating physiological processes. The dibenzylamino group, known for its ability to enhance solubility and stability in biological systems, may contribute to the compound's pharmacokinetic properties. Furthermore, the fluorine atom can influence electronic properties and binding interactions, offering a versatile scaffold for medicinal chemists to explore.
In recent years, there has been growing interest in the development of novel fluorinated compounds due to their distinct chemical and biological properties. The incorporation of fluorine into pharmaceuticals has been widely recognized for its ability to improve pharmacological profiles. For instance, fluoroaromatic compounds have demonstrated increased lipophilicity and resistance to metabolic degradation, which are key factors in drug design. The compound 3-(dibenzylamino)-2-fluoropropan-1-ol aligns with this trend, as its structure combines the benefits of fluorine substitution with the potential of the dibenzylamino moiety.
One of the most compelling aspects of 3-(dibenzylamino)-2-fluoropropan-1-ol is its potential as a building block for more complex molecules. In drug discovery pipelines, such intermediates are often used to construct libraries of compounds that can be screened for biological activity. The structural features of this compound make it an attractive candidate for further derivatization, allowing researchers to fine-tune its properties for specific applications. For example, modifications at the hydroxyl or amino positions could lead to new derivatives with enhanced binding affinity or selectivity towards particular biological targets.
Recent studies have highlighted the importance of fluorinated compounds in treating various diseases. Fluorine atoms can be strategically placed in drug molecules to improve their pharmacological efficacy by influencing their electronic distribution, steric environment, and interactions with biological targets. The compound 3-(dibenzylamino)-2-fluoropropan-1-ol exemplifies this concept, as its dual substitution pattern (fluorine and dibenzylamino) offers multiple opportunities for functionalization. Researchers have been exploring similar scaffolds in the quest to develop novel therapeutics for conditions ranging from cancer to infectious diseases.
The synthesis of 3-(dibenzylamino)-2-fluoropropan-1-ol presents an interesting challenge due to its structural complexity. However, advances in synthetic chemistry have made it increasingly feasible to construct such molecules with high precision. Modern techniques in organic synthesis allow for the introduction of fluorine atoms at specific positions with high selectivity, which is crucial for achieving the desired pharmacological properties. Additionally, the use of protecting groups and transition-metal-catalyzed reactions has streamlined the process of incorporating complex substituents like the dibenzylamino group.
In terms of applications, 3-(dibenzylamino)-2-fluoropropan-1-ol holds promise in several areas within pharmaceutical research. Its structural features suggest potential utility as an intermediate in the synthesis of kinase inhibitors, which are widely used in cancer therapy. Kinase inhibitors often require specific scaffolds that can interact effectively with ATP-binding pockets or other enzymatic sites. The combination of a fluorine atom and a dibenzylamino group may provide the necessary properties for such interactions.
Another area where this compound could be valuable is in the development of central nervous system (CNS) drugs. Fluorinated compounds have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier more effectively than non-fluorinated analogs. The dibenzylamino group may further enhance CNS penetration by improving lipophilicity while maintaining metabolic stability. This makes 3-(dibenzylamino)-2-fluoropropan-1-ol a candidate for further investigation in neuropharmacology.
The compound's potential extends beyond traditional pharmaceutical applications into materials science and agrochemicals. Fluorinated molecules are known for their unique electronic properties, which can be exploited in designing advanced materials such as liquid crystals or organic semiconductors. Additionally, fluorine substitution can enhance the bioactivity and environmental stability of agrochemicals, making them more effective in crop protection strategies.
As research continues to uncover new applications for fluorinated compounds, 3-(dibenzylamino)-2-fluoropropan-1-ol is poised to play a significant role in these emerging fields. Its structural versatility allows for extensive modifications, enabling researchers to tailor its properties for specific needs. Whether used as a building block for drug discovery or as a functional component in advanced materials, this compound represents an exciting opportunity for innovation.
In conclusion,3-(dibenzylamino)-2-fluoropropan-1-ol (CAS No. 872880-10-9) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features—combining a fluorine atom with a dibenzylamino substituent—make it an attractive candidate for further exploration and development. As synthetic methodologies continue to evolve and our understanding of molecular interactions deepens,3-(dibenzylamino)-2-fluoropropan-1-ol is likely to contribute significantly to advancements in multiple scientific disciplines.
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